molecular formula C16H27N3O5 B7432217 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid

3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid

Cat. No. B7432217
M. Wt: 341.40 g/mol
InChI Key: QONAJTXZCWSUAG-UHFFFAOYSA-N
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Description

3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid, also known as CBM-PRO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBM-PRO is a synthetic peptide that is composed of 14 amino acids and has been shown to possess a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid is not fully understood, but it is believed to act through the inhibition of various signaling pathways. 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid has been shown to have anti-tumor effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid is that it is a synthetic peptide, which means that it can be easily synthesized in the lab. This allows researchers to study the effects of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid in a controlled environment. However, one of the limitations of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid is that it has not yet been extensively studied in humans, which means that its safety and efficacy are not fully understood.

Future Directions

There are several future directions for research on 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid. One area of interest is the development of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid as a potential treatment for Alzheimer's disease. Another area of interest is the development of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid as a potential anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid and to determine its safety and efficacy in humans.
Conclusion
3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid involves the use of solid-phase peptide synthesis techniques, and it has been shown to have a range of biochemical and physiological effects. 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid has potential applications in the treatment of inflammation, cancer, and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid involves the use of solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids onto a solid support, which is then cleaved from the support to produce the final peptide. The synthesis of 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid typically involves the use of automated peptide synthesizers and can take several hours to complete. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid has been shown to have a range of potential therapeutic applications, including as an anti-inflammatory agent, as a treatment for cancer, and as a neuroprotective agent. In animal studies, 3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid has been shown to reduce inflammation and improve cognitive function. It has also been shown to have anti-tumor effects in vitro and in vivo.

properties

IUPAC Name

3-[4-[(3-cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5/c20-14(17-8-6-15(21)22)5-2-7-18-16(23)19-9-10-24-11-13(19)12-3-1-4-12/h12-13H,1-11H2,(H,17,20)(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONAJTXZCWSUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2COCCN2C(=O)NCCCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid

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